molecular formula C8H16NO5P B14514635 Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate CAS No. 63620-92-8

Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate

Cat. No.: B14514635
CAS No.: 63620-92-8
M. Wt: 237.19 g/mol
InChI Key: URZGBDIYMRPKSU-UHFFFAOYSA-N
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Description

Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are organophosphorus compounds containing C−PO(OR)₂ groups, where R is an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonates with appropriate reagents under controlled conditions. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation can yield the desired product . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method that can be easily adapted for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions such as microwave irradiation, visible-light illumination, and room temperature are often employed to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides can yield aryl phosphonates .

Scientific Research Applications

Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism may be similar for this compound, although further research is needed to elucidate its specific targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate include:

  • Dimethyl (2-oxopropyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Diphenyl (2-oxopropyl)phosphonate

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63620-92-8

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

2-dipropoxyphosphoryl-2-hydroxyiminoacetaldehyde

InChI

InChI=1S/C8H16NO5P/c1-3-5-13-15(12,14-6-4-2)8(7-10)9-11/h7,11H,3-6H2,1-2H3

InChI Key

URZGBDIYMRPKSU-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=NO)C=O)OCCC

Origin of Product

United States

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